NIR-O2˙–
Description
Properties
Molecular Formula |
C37H32ClF6NO9S2 |
|---|---|
Molecular Weight |
848.22 |
IUPAC Name |
(E)-7-Chloro-9-(2-(ethoxycarbonyl)phenyl)-6-(((trifluoromethyl)sulfonyl)oxy)-4-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-1,2,3,4-tetrahydroxanthylium Triflate |
InChI |
InChI=1S/C36H32ClF3NO6S.CHF3O3S/c1-5-45-34(42)23-13-7-6-12-22(23)32-24-14-10-11-21(17-18-31-35(2,3)26-15-8-9-16-28(26)41(31)4)33(24)46-29-20-30(27(37)19-25(29)32)47-48(43,44)36(38,39)40;2-1(3,4)8(5,6)7/h6-9,12-13,15-20H,5,10-11,14H2,1-4H3;(H,5,6,7)/q+1;/p-1/b21-17+,31-18+; |
InChI Key |
QULNDWQJJFGNMG-HGIIFEICSA-M |
SMILES |
CC1(C)/C(N(C)C2=C1C=CC=C2)=C\C=C3CCCC4=C/3[O+]=C5C=C(OS(=O)(C(F)(F)F)=O)C(Cl)=CC5=C4C6=CC=CC=C6C(OCC)=O.O=S([O-])(C(F)(F)F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NIR-O2˙–; NIR O2˙–; NIRO2˙– |
Origin of Product |
United States |
Rational Design Principles for Nir O2˙– Probes
Design Strategies for Superoxide (B77818) Reactivity and Selectivity
Strategies for Selectivity Enhancement over Other ROS
Achieving high selectivity for O2˙– over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a significant challenge in probe design, as many general ROS probes often lack this specificity snmjournals.orgnih.gov. To overcome this, "NIR-O2˙–" probes are engineered with specific reaction mechanisms that preferentially respond to superoxide.
One effective strategy involves designing a probe where the superoxide anion selectively cleaves a specific bond. For example, a BODIPY-based fluorescent probe for O2•− has been developed based on the selective cleavage of a phosphate (B84403) bond in BODIPY-T by O2•−, leading to the production of a highly fluorescent BODIPY-COOH product. This probe demonstrated excellent selectivity for O2•− with minimal interference from other ROS researchgate.net.
The incorporation of specific reactive sites within the probe's structure is another approach. While discussed for hydroxyl radical detection, the principle of using a reactive site that undergoes a specific reaction with the target ROS (e.g., triphenylphosphine (B44618) for •OH) can be adapted for O2•−, ensuring a highly selective "turn-on" fluorescence response frontiersin.org. Furthermore, the use of self-immolative linkers, as mentioned in the rational design, not only improves stability but also contributes to selectivity by ensuring that the fluorophore is only activated upon a specific reaction with O2•− researchgate.net.
Optimization of Photophysical Properties for In Vitro Research
Optimizing the photophysical properties of "NIR-O2˙–" probes is critical for their performance in in vitro research, particularly concerning fluorescence quantum yield and photostability.
Strategies for Enhancing Fluorescence Quantum Yield
The fluorescence quantum yield (QY) dictates the brightness of a probe and is a key parameter for sensitive detection. Strategies for enhancing QY in NIR probes, applicable to "NIR-O2˙–" systems, include:
Extension of π-conjugation and elemental substitution: Extending the π-conjugation system and replacing endocyclic oxygen atoms with other elements (e.g., carbon or silicon) can lead to bathochromic shifts in absorption and emission, pushing them into the NIR region, and can also improve QY nih.gov.
Structural rigidification: Incorporating condensed rings can enhance fluorescence quantum yields by restricting intramolecular rotations that lead to non-radiative decay nih.gov. Inhibiting the formation of twisted intramolecular charge transfer (TICT) states, which often result in fluorescence quenching, is also crucial acs.orgnih.gov.
Environmental modulation: The microenvironment of the fluorophore plays a significant role. For instance, the binding of dyes to proteins like albumin can reduce aggregation-induced self-quenching and enhance geometrical confinement, leading to higher quantum yields mdpi.com.
Steric protection: Surrounding the fluorophore with bulky groups can increase fluorescence brightness by inhibiting undesired intermolecular interactions and interactions with quenching solvent molecules like water. A "double layer" approach, for example, has been shown to yield a remarkably high fluorescence quantum yield of 5.3% in water for a shielded NIR-II dye, compared to 0.1% for a homologous dye lacking the protective alkyl chains rsc.org.
Approaches to Improve Photostability for Continuous Monitoring
Photostability, the ability of a probe to resist photobleaching under continuous illumination, is vital for long-term or continuous monitoring of O2˙– in living systems.
Fluorophore design and protective groups: The primary strategy for enhancing photostability involves improving the intrinsic design of the fluorophores and attaching protective and anti-fading groups thno.org.
Specific dye scaffolds: Certain metalloporphyrin dyes, such as Platinum(II) meso-tetra(pentafluorophenyl)porphyrin (PtTFPP), are known for their high photostability when immobilized in polymers. PtTFPP, for instance, showed only minimal decreases in emission intensity (9% and 15%) after 50 hours of continuous photoexcitation, making it suitable for long-term oxygen monitoring rsc.orgnih.gov.
Ratiometric designs: Using more complex probes with two reporter dyes, where one is oxygen-insensitive, in a ratiometric intensity imaging mode can help stabilize oxygen calibration, especially if both dyes photobleach at approximately the same rate nih.gov. For high-resolution O2˙– imaging, robust photostability is a key selection criterion nih.gov.
Molecular Engineering for Specific Cellular and Subcellular Localization
Precise targeting of "NIR-O2˙–" probes to specific cellular compartments or organelles is essential for understanding the localized roles of superoxide in cellular processes and disease.
Design for Intracellular Tracking
Small molecular fluorescent probes are highly advantageous for intracellular tracking due to their ease of preparation, modifiable molecular structures, and tunable fluorescence signals researchgate.netmdpi.com. Their small size facilitates precise localization within the lipid bilayer mdpi.com.
While lipophilic NIR dyes can readily transfer into the lipid bilayer, they often face the challenge of being internalized into the cell, which can lead to a loss of their specific membrane staining ability mdpi.com. To overcome this, a feasible strategy for imaging bilayer membranes and tracking intracellular events involves designing probes with amphiphilic structures that mimic the natural composition of cell membranes mdpi.com. This design allows for better interaction with and retention at the desired intracellular location.
Strategies for Organelle-Specific Targeting (e.g., Lysosomes)
Targeting specific subcellular organelles is crucial for dissecting their unique functions and behaviors in living cells rsc.orgresearchgate.net. Different organelles possess distinct chemical microenvironments and unique biomolecules, which can be exploited for targeted probe design.
Lysosomes: Lysosomes are acidic organelles rich in hydrolases. "NIR-O2˙–" probes can be designed to target lysosomes by incorporating weakly basic amines and lipophilic moieties, such as morpholine. These neutral species can passively diffuse across the lysosomal membrane. Once inside the acidic lysosomal lumen, the amine becomes protonated, forming a positively charged species that is then trapped within the lysosome, unable to diffuse back out. This "proton-trap" mechanism can lead to several hundred-fold accumulation of the probe within lysosomes rsc.orgresearchgate.netucl.ac.uk.
Mitochondria: Mitochondria, characterized by their negative transmembrane potential, are often targeted by lipophilic cationic fluorochromes, such as triphenylphosphonium (TPP+) researchgate.netdovepress.commdpi.com. The positive charge of TPP+ facilitates its accumulation within the negatively charged mitochondrial matrix. Mitochondria-penetrating peptides (MPPs), a subclass of cell-penetrating peptides, are also employed. These peptides typically consist of positively charged and hydrophobic amino acids, enabling them to cross cell membranes and specifically deliver bioactive substances to mitochondria dovepress.com. Notably, specific "NIR-O2˙–" probes have been engineered for mitochondrial targeting. For example, a mitochondria-targeting "NIR-O2˙–" probe was developed by Zhang et al. for effective in vitro and in vivo O2•− monitoring researchgate.net.
Synthetic Methodologies for Nir O2˙– Probes
Derivatization and Functionalization Strategies
Conjugation for Enhanced Solubility and Biocompatibility (e.g., PEGylation)
Enhancing the aqueous solubility and biocompatibility of NIR probes is crucial for their biological applications. Many organic fluorophores, while possessing desirable optical properties, suffer from hydrophobicity, which limits their utility in aqueous biological environments thno.org. Conjugation with hydrophilic polymers, particularly polyethylene (B3416737) glycol (PEG), commonly known as PEGylation, is a widely adopted strategy to address this challenge rcsi.comacs.orgthno.orgresearchgate.netnih.gov.
PEGylation improves aqueous dispersibility and biocompatibility by increasing the hydrodynamic size of the probe and providing a hydrophilic outer shell, which can reduce non-specific interactions with biological components thno.orgresearchgate.netnih.gov. For instance, a facile PEG-engineering strategy has been employed to regulate the self-assembly nanosizes of NIR-II fluorescence probes, with increasing PEG chain length leading to a decrease in nanoparticle size (e.g., from 170 nm to 60 nm) researchgate.netnih.gov. This size tuning is critical for applications like high-contrast plant imaging and virus detection researchgate.netnih.gov.
While attaching hydrophilic groups directly to organic fluorophores can improve aqueous solubility, such modifications can sometimes compromise fluorescence intensities thno.org. Encapsulation of hydrophobic fluorophores within amphiphilic polymers to form aqueous dispersible nanoparticles has emerged as an attractive alternative to ensure both biocompatibility and in vivo adaptability thno.org.
Bis-PEGylated NIR-AZA probes have demonstrated successful application in intraoperative NIR fluorescence-guided ureter identification in rodent and porcine models, showing non-toxicity and potential for multi-channel intraoperative NIR imaging rcsi.com. The effect of short PEG chains on NIR BODIPY-based activatable optical probes has also been studied, highlighting the importance of PEGylation for improved water solubility, which facilitates conjugation with targeting moieties like peptides and antibodies acs.org.
Attachment of Targeting Ligands (e.g., Biotin)
The attachment of targeting ligands to NIR probes is a critical strategy for achieving site-specific delivery and enhanced accumulation in target cells or tissues, thereby improving diagnostic accuracy and minimizing off-target effects. Biotin (B1667282) is a widely utilized targeting ligand due to its high affinity for biotin receptors, which are often overexpressed in various tumor cells, including those of lung, breast, ovarian, and cervical cancers mdpi.comresearchgate.netacs.orgnih.gov.
Biotin-guided NIR fluorescent probes have been developed for applications such as early cancer diagnosis and imaging. For example, a biotin-guided NIR fluorescent probe, Bio-B-Cy, was designed with a boronic acid ester as a hydrogen peroxide (H2O2)-recognition site and biotin as a tumor-binding site mdpi.comresearchgate.net. This design accelerates the fluorescence response to H2O2 in vivo and enhances tumor targeting mdpi.comresearchgate.net. Research findings indicate that biotin-bearing probes can be significantly more efficient in entering and accumulating in tumor cells compared to non-biotinylated counterparts, leading to higher NIR fluorescence signals and signal-to-background ratios (SBR) in tumors acs.org.
In one study, the uptake of a biotin-bearing probe (P-Cy-TCO&Bio) in HeLa cells was estimated to be approximately 12.2 fmol/cell, which was 2.3-fold higher than that of a non-biotinylated probe (P-Cy-TCO&Ac), confirming the biotin-mediated targeting effect acs.org. Some probe designs ingeniously incorporate the biotin group as a removable component, ensuring that biotin is cleaved from the NIR fluorescent dye upon reaction with the target analyte (e.g., H2O2), thereby potentially avoiding metabolic issues and false-positive concerns mdpi.com.
Another example includes a GSH-activated biotin-tagged NIR probe (P6), which exhibits enhanced cellular uptake into cancer cells via tumor-specific biotin receptors and is triggered by glutathione (B108866) (GSH) to release the fluorophore, enabling selective imaging of cancer cells and tissues both in vitro and in vivo nih.gov.
Table 1: Impact of Biotinylation on NIR Probe Cellular Uptake
| Probe Type | Cellular Uptake (fmol/cell) | Enhancement Factor (vs. non-biotinylated) | Target Cells | Reference |
| Biotinylated (P-Cy-TCO&Bio) | ~12.2 | 2.3x | HeLa cells | acs.org |
| Non-biotinylated (P-Cy-TCO&Ac) | ~5.3 | 1x | HeLa cells | acs.org |
Nanoparticle Encapsulation and Formulation Techniques
Nanoparticle encapsulation and formulation techniques are pivotal for the successful translation of NIR probes into biological and clinical applications. These methods address challenges such as probe stability, solubility, biocompatibility, and targeted delivery. Encapsulating sensing components within a polymeric matrix creates nanosensors, ensuring a fixed ratio of dyes for ratiometric measurements in complex biological systems osti.govrsc.orgnih.govacs.org.
Nanoemulsion-Based Approaches for Sensor Incorporation
Nanoemulsion-based approaches are utilized in the formulation of nanoparticles for sensor incorporation, particularly for hydrophobic dyes. While direct "nanoemulsion-based approaches for sensor incorporation" as a distinct pre-formed system for NIR-O2˙– probes are not explicitly detailed in the search results, the principle of emulsification is central to the preparation of various oxygen-sensing nanoparticles.
For instance, in the preparation of NIR luminescent oxygen-sensing nanoparticles, efficient emulsification is critical. A study on phosphorescent oxygen sensor formulations employed water containing surfactants for efficient emulsification during the preparation of ethyl cellulose (B213188) (EC) and polystyrene (PS) nanoparticles mdpi.com. This process ensures the low concentration of the phosphor (e.g., PdBP) is used to enhance aggregation-free encapsulation, which is vital as aggregation can lead to static quenching and limit the dynamic lifetime range of the phosphor in response to oxygen mdpi.com.
The synthesis of alginate microparticles containing oxygen-sensitive dyes often utilizes a water-in-oil emulsion technique, which is a form of nanoemulsion-based approach for encapsulating the sensing chemistry biorxiv.orgresearchgate.net. This technique is then followed by nanofilm coatings to stabilize the microparticles and retain the encapsulated phosphor biorxiv.org.
Integration into Polymer Matrices
The integration of NIR probes into polymer matrices is a widely established method for creating robust and stable optical sensors. Polymer matrices serve as a host for oxygen-sensitive probes, influencing their accessibility to oxygen and the rate of oxygen diffusion mdpi.comrsc.org. A vast majority of optical sensors for oxygen consist of an oxygen-sensitive probe embedded within a polymer or matrix rsc.org.
Various polymer types have been explored for this purpose, including organic polymers, inorganic sol-gel films, and organically modified silicate (B1173343) (ormosil) matrices rsc.org. The choice of polymer matrix can significantly adjust oxygen sensing capabilities rsc.org. For example, ruthenium(II) complexes with poor solubility in hydrophobic polymers like silicone rubbers can be modified by replacing inorganic counter anions with lipophilic organic ones to improve dispersion rsc.org.
Covalent incorporation of NIR-emitting platinum(II)-benzoporphyrins into polymeric matrices, such as polystyrene (PS), poly(hexafluoroisopropylmethacrylate), and PSMA particles, yields materials with excellent photophysical properties and high stability due to the complete suppression of dye migration and leaching researchgate.netrsc.org. This covalent grafting strategy results in robust sensor materials, outperforming conventional sensors based on physically entrapped dyes, especially under harsh conditions researchgate.netrsc.org.
Polymer nanoparticles, such as those made from polyacrylamide (PAA), ethyl cellulose (EC), and polystyrene (PS), are commonly used for encapsulating NIR oxygen-sensitive dyes osti.govnih.govacs.orgmdpi.comnih.govnih.govresearchgate.netacs.org. For instance, ratiometric oxygen-sensitive nanosensors have been developed by encapsulating a NIR-emitting oxygen-quenched luminophore, platinum(II) octaethylporphine ketone (PtOEPK), and a stable reference dye (DiD) within a polymer-based nanoparticle matrix osti.govrsc.org. This encapsulation maintains a constant ratio of the dyes, allowing for ratiometric measurements that account for nanosensor concentration artifacts osti.govrsc.org.
The properties of the polymer matrix directly affect the sensor's performance. For example, ethyl cellulose (EC) nanoparticles stabilized with Pluronic F68 (PF68) exhibited higher sensitivity than polystyrene (PS) nanoparticles, with Stern-Volmer constants (Ksv) ranging from 0.041–0.052 µM−1 for EC compared to 0.029–0.034 µM−1 for PS mdpi.comnih.gov. The dispersion of the dye within the polymer matrix and the rate of oxygen diffusion are key factors influencing quenching and the lifetime range of the phosphor mdpi.com.
Table 2: Oxygen Sensitivity of NIR Probes in Different Polymer Matrices
| Polymer Matrix | Surfactant | Stern-Volmer Constant (Ksv) (µM−1) | Phosphorescence Lifetime Range (µs) (0-258 µM O2) | Reference |
| Ethyl Cellulose (EC) | Pluronic F68 (PF68) | 0.041–0.052 | >211.1 | mdpi.comnih.gov |
| Polystyrene (PS) | Pluronic F68 (PF68) | 0.029–0.034 | 293.4 (at 0 µM O2) | mdpi.comnih.gov |
| Ethyl Cellulose (EC) | CTAB | 0.048 ± 0.004 (average) | Not specified | mdpi.com |
| Ethyl Cellulose (EC) | PDMS-PEG | Not specified | Not specified | mdpi.com |
| Ethyl Cellulose (EC) | SDS | 0.038 ± 0.006 (lowest) | Not specified | mdpi.com |
Encapsulation within Hydrogel Systems
Hydrogel systems offer a highly biocompatible and versatile platform for encapsulating NIR probes, particularly for in vivo applications due to their water-absorbing and retaining properties, similar to the extracellular matrix of biological tissue biorxiv.orgresearchgate.netnih.govacs.org. Hydrogels can be formed from natural polymers (e.g., alginate, gelatin, collagen, albumin) or synthetic polymers (e.g., polyethylene glycol (PEG), polyhydroxyethyl methacrylate (B99206) (pHEMA), polyvinyl alcohol (PVA)) biorxiv.orgresearchgate.netnih.govacs.org.
Oxygen-sensitive microparticles, often containing phosphorescent dyes like Palladium(II) benzoporphyrin (PdBP), are commonly dispersed within hydrogel matrices biorxiv.orgresearchgate.net. The fabrication process often involves synthesizing alginate microparticles containing the dye using a water-in-oil emulsion technique, followed by dispersing these microparticles into various hydrogel matrices such as calcium alginate, bovine serum albumin (BSA), or gelatin-alginate-collagen (GAC) gels biorxiv.orgresearchgate.net.
Hydrogel nanoparticles, such as those made of polyacrylamide (PAA) hydrogel, have been developed to incorporate oxygen-sensitive dyes (e.g., Pd-tetra-(4-carboxyphenyl) tetrabenzoporphyrin dendrimer (G2)) and oxygen-insensitive reference dyes nih.gov. These sensors are engineered for high sensitivity and brightness by manipulating the interactions between the nanomatrix and indicator dyes nih.gov. The small size (e.g., ~65 nm) and large surface area of these nanoparticles prevent impedance of their O2 response due to diffusive boundary layers, leading to near-instantaneous responses to local O2 conditions when injected into tissue acs.org.
Injectable, tissue-integrating microsensors composed of biocompatible hydrogels like pHEMA and NIR oxygen-sensitive palladium-benzoporphyrin molecules (Pd-MABP) have been developed nih.gov. These sensors are designed with a porous micro-architecture (over 60% void space) to encourage tissue and capillary growth, which helps overcome the foreign body response and enables long-term sensing nih.gov. The soft, tissue-like materials also reduce biomechanical factors affecting long-term sensor acceptance nih.gov.
Studies have evaluated the effects of different post-fabrication treatments, including sterilization methods (autoclave and E-beam) and exposure to serum and cell culture conditions, on the chemical and physical properties, as well as the oxygen-sensing responses, of hydrogel-encapsulated probes biorxiv.orgresearchgate.net. Electron-beam sterilization, for instance, has shown reliable results for oxygen sensors dispersed in alginate and albumin (BSA) matrices biorxiv.orgresearchgate.net.
Table 3: Hydrogel Systems for NIR Oxygen Sensor Encapsulation
| Hydrogel Matrix Type | Encapsulated Probe/Dye | Key Characteristics | Reference |
| Polyacrylamide (PAA) Hydrogel Nanoparticles | Pd-tetra-(4-carboxyphenyl) tetrabenzoporphyrin dendrimer (G2) | Ratiometric, high sensitivity, brightness, tailored dye-matrix interaction | nih.gov |
| Alginate Microparticles | Palladium(II) benzoporphyrin (PdBP) | Water-in-oil emulsion technique, stabilized with nanofilm coatings | biorxiv.orgresearchgate.net |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Palladium-benzoporphyrin (Pd-MABP) | Injectable, tissue-integrating, porous micro-architecture, long-term sensing | nih.gov |
| Ethyl Cellulose (EC) NPs encapsulated in Alginate Microparticles | Phosphorescent oxygen sensor | Nanoparticles-in-microparticle (NIMs) design, high sensitivity, biocompatible | mdpi.comnih.gov |
| Natural Hydrogels (Gelatin, Collagen, Albumin) | Oxygen-sensitive microparticles (PdBP) | Evaluated for mechanical properties and oxygen sensitivity after treatments | biorxiv.orgresearchgate.net |
Mechanisms of Superoxide Radical Detection by Nir O2˙– Probes
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced Electron Transfer (PET) is a widely utilized mechanism in the design of fluorescent probes, including those for superoxide (B77818) detection acs.orgresearchgate.net. In a typical PET-based probe, an electron donor moiety is positioned close to a fluorophore. When the fluorophore is excited, an electron can transfer from the donor to the excited fluorophore, thereby quenching the fluorescence researchgate.nettaylorandfrancis.comnih.gov. The rate of PET is influenced by the redox potentials of the electron donor and acceptor, and the singlet excited energy of the fluorophore taylorandfrancis.com.
For NIR-O2˙– probes, the PET mechanism is often exploited in a "turn-on" fashion. The probe is designed such that in its initial state, a PET process occurs, resulting in quenched or weak fluorescence. Upon reaction with the superoxide radical anion, the electron-donating or electron-accepting properties of a specific recognition group within the probe are altered. This alteration disrupts the PET pathway, leading to a significant increase ("turn-on") in fluorescence intensity rsc.orgresearchgate.netfrontiersin.org. For example, some probes incorporate a reactive group that, upon nucleophilic attack or oxidation by O2˙–, is cleaved or modified, thereby removing the PET quencher and restoring the fluorophore's emission rsc.orgresearchgate.net. The effectiveness of PET quenching is highly dependent on the proximity of the quencher molecules to the fluorophore, typically within a 1 nm scale, making PET-based probes sensitive to small conformational changes or chemical reactions thno.org.
Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Processes
Intramolecular Charge Transfer (ICT) refers to the transfer of electron density within a single molecule upon excitation, typically from an electron-donating unit to an electron-withdrawing unit nih.govossila.com. This charge redistribution leads to a "charge-polarized" excited state, often resulting in a significant Stokes shift (the difference between excitation and emission wavelengths) and sensitivity to the microenvironment nih.govossila.com. ICT-based probes are characterized by a donor-acceptor structure, forming an electron system with a push-pull effect frontiersin.org.
Twisted Intramolecular Charge Transfer (TICT) is a specific type of ICT where, upon photoexcitation, the donor and acceptor units undergo an intramolecular rotation around a single bond nih.govossila.com. This twisting decouples the π-systems of the donor and acceptor, leading to a highly polar, charge-separated TICT state ossila.com. The TICT state often relaxes non-radiatively or through red-shifted emissions, resulting in low fluorescence quantum yield in solution nih.govossila.com. For superoxide detection, probes utilizing the TICT mechanism are designed such that the reaction with O2˙– restricts this intramolecular rotation or alters the electronic properties, thereby inhibiting the non-radiative decay and leading to a fluorescence "turn-on" or a significant spectral shift nih.govfrontiersin.org. This makes TICT probes highly sensitive to microenvironmental changes or specific reactions that affect their molecular conformation frontiersin.org.
Fluorescence Quenching and Dequenching Mechanisms upon Superoxide Reaction
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance, which can occur through various mechanisms such as excited state reactions, energy transfer, complex formation, or collisions wikipedia.org. Superoxide radical anions can act as quenchers or, more commonly in probe design, their reaction with a specific moiety on the probe can lead to a dequenching (or "turn-on") effect rsc.orgresearchgate.netfrontiersin.orgrsc.org.
Many NIR-O2˙– probes are designed to be weakly fluorescent or non-fluorescent in their initial state due to an inherent quenching mechanism. Upon reaction with O2˙–, a chemical transformation occurs, which removes the quenching effect and restores or enhances the probe's fluorescence frontiersin.org. For instance, a Nile red-based NIR fluorescent probe (NR1) designed for O2˙– detection utilizes the strong nucleophilic nature of O2˙–. The superoxide radical cleaves a diphenyl phosphinyl functional group from the probe, releasing Nile red as a highly fluorescent reporter, thereby achieving a rapid and selective "turn-on" response researchgate.net. Another example involves the oxidation of a specific group by O2˙–, which then prevents a quenching mechanism (like PET), leading to fluorescence recovery frontiersin.org. The advantage of "turn-on" sensors is their almost infinite contrast against background noise, which is highly beneficial for bioimaging frontiersin.org.
Photomediated Radical Generation and Cascade Reactions
While the primary focus of "NIR-O2˙–" probes is detection, some related compounds are designed as NIR light-triggered molecular superoxide radical generators, particularly for applications like photodynamic therapy (PDT) acs.orgcapes.gov.brresearchgate.net. These systems, often referred to as photosensitizers, can generate O2˙– through Type I photoreactions tandfonline.com. In these reactions, the excited photosensitizer directly transfers an electron to ground-state molecular oxygen (³O2), producing O2˙– tandfonline.com.
These generated superoxide radicals can then participate in cascade reactions. For example, O2˙– can be further converted into other highly toxic reactive oxygen species, such as hydroxyl radicals (OH˙), often catalyzed by superoxide dismutase (SOD) acs.orgcapes.gov.br. Although this mechanism is primarily about generating O2˙– rather than detecting it, understanding these processes is crucial in contexts where O2˙– levels are being manipulated or studied, and where NIR probes might be used to monitor the effects of such generation or the presence of O2˙– in the system.
Charge Transfer from Material to Oxygen under Irradiation
This mechanism primarily describes the generation of superoxide radical anions by various materials, particularly photocatalysts, under irradiation, rather than a direct detection mechanism for "NIR-O2˙–" probes. In such systems, photoinduced electron transfer occurs from the irradiated material (e.g., metal oxides like TiO2, SrTiO3, or activated carbon with oxygen vacancies) to adsorbed molecular oxygen, leading to the formation of O2˙– tandfonline.comrsc.orgsciengine.comresearchgate.netacs.org. This process is crucial in applications like energy conversion, catalysis, and environmental remediation, where O2 activation is desired tandfonline.comrsc.org.
While this mechanism is fundamental to the production of O2˙–, it is distinct from how most small-molecule "NIR-O2˙–" probes detect existing superoxide. The detection mechanisms of these probes typically involve a direct chemical reaction with the O2˙– that alters the probe's fluorescence properties, as described in sections 4.1-4.3. However, in certain advanced probe designs, particularly those involving nanomaterials or complex hybrid systems, charge transfer within the probe system or from the O2˙– to the probe might induce a detectable change. For instance, some photocatalytic systems are designed to generate O2˙–, and then a separate fluorescent component might detect the generated species researchgate.net.
Spectroscopic Response Characteristics
The effectiveness of NIR-O2˙– probes is characterized by their spectroscopic response, which includes changes in fluorescence intensity, emission wavelength, and response time upon interaction with superoxide.
The most common and advantageous spectroscopic response for NIR-O2˙– probes is the "turn-on" mechanism. In this scenario, the probe exhibits low or negligible fluorescence in the absence of O2˙–, and its fluorescence dramatically increases upon reaction with O2˙– nih.govrsc.orgresearchgate.netfrontiersin.orgfrontiersin.org. This provides high signal-to-noise ratio and excellent contrast for imaging applications frontiersin.org. For example, the probe NR1 shows a highly sensitive, selective, and rapid fluorescence turn-on response to O2˙– researchgate.net. Similarly, a BODIPY-T probe designed by Peng's group demonstrated a turn-on response for intracellular O2˙– detection rsc.org.
Less commonly, some probes might operate via a "turn-off" mechanism, where fluorescence decreases upon interaction with the analyte thno.orgmdpi.com. However, "turn-on" probes are generally preferred for biological imaging due to their superior contrast against background autofluorescence frontiersin.org. The NIR emission range (650–900 nm) is particularly advantageous as it minimizes interference from cellular autofluorescence and allows for deeper tissue penetration, crucial for in vivo imaging nih.govrsc.org. Probes can also exhibit ratiometric changes, where the ratio of fluorescence intensities at two different wavelengths changes, providing a built-in self-calibration and improved accuracy nih.govnih.gov.
Table 1: Characteristics of Selected NIR-O2˙– Probes and Related Detection Mechanisms
| Probe Type/Fluorophore | Responsive Unit/Mechanism | Detection Mechanism | Emission Wavelength (nm) | Response Time | LOD (Limit of Detection) | Key Features | Reference |
| Nile Red-based (NR1) | Diphenyl phosphinyl group | Nucleophilic cleavage, Turn-on (PET inhibition) | Nile Red emission (reporter) | Rapid | Not specified | Highly sensitive, selective, rapid response, applied in living cells | researchgate.net |
| BODIPY (BDP) | Not specified | Turn-on | 716 | Not specified | Not specified | Large Stokes shift (216 nm), improved signal detection | nih.gov |
| Heptamethine cyanine (B1664457) | Selenol (-SeH) group | Reduction/Hydrogen abstraction, Turn-on | 740, 420 | Not specified | Not specified | Improved tissue penetration, reduced interference | nih.govresearchgate.net |
| Oxanthrene analogue (JH) | Not specified | ICT, Turn-on | NIR region | 95 min | 4.72 µM | Large Stokes shift, low background interference, naked eye recognition | rsc.org |
| BODIPY (2b) | Triphenylphosphine (B44618) | Oxidation, Turn-on | 665 | Rapid | 10 µM | Excellent optical properties, applied in living cells | frontiersin.org |
| BODIPY-T | Not specified | Turn-on | Not specified | Not specified | Not specified | Specific recognition of intracellular O2˙–, wide pH range | rsc.org |
Research Applications of Nir O2˙– Probes in Biological Systems
Preclinical In Vivo Mechanistic Investigations
Visualization of Superoxide (B77818) in Tissue Microenvironments (non-clinical)
Near-infrared fluorescent probes have emerged as powerful tools for the non-clinical visualization of superoxide in living tissue microenvironments, enabling real-time monitoring of oxidative stress. These probes are designed to exhibit a "turn-on" fluorescence response upon reacting with superoxide, allowing for sensitive and selective detection. For instance, novel NIR fluorescent probes have been successfully applied for visualizing both exogenous and endogenous superoxide in living cells and in vivo tumor mouse models acs.orgnih.gov.
Research has led to the development of specific NIR probes tailored for different biological compartments. For example, Hcy-Mito and Hcy-Biot are two such probes designed for detecting O2˙– in mitochondria and tumor tissue in mice models, respectively acs.orgnih.gov. These probes demonstrated similar absorption and emission spectra at 770 nm and 780 nm, respectively, in the presence of O2˙– nih.gov. Another phosphinate-based NIR turn-on fluorescence probe, CyR, has been developed with a low limit of detection (9.9 nM) and good cell-membrane permeability, intracellular stability, and low cytotoxicity researchgate.netrsc.org. CyR has been successfully utilized to visualize O2˙– in live zebrafish, mice, and notably, for the first time, in mouse liver researchgate.netrsc.org.
Furthermore, the challenge of detecting superoxide in the brain, often hindered by the blood-brain barrier (BBB), has been addressed by developing NIR fluorescent probes like CT–CF3. This probe allows for the noninvasive detection of endogenous O2˙– in the brains of mice, highlighting its potential in studying neuroinflammatory and schizophrenic conditions where oxidative stress plays a significant role acs.orgnih.gov. These probes leverage the advantages of NIR fluorescence, such as low background fluorescence and high tissue penetration, making them ideal for in vivo reactive oxygen species (ROS) detection acs.orgnih.gov.
Applications in Material Science Research
The principles behind NIR sensing extend beyond biological systems, finding utility in material science for developing advanced sensing platforms and understanding radical generation processes on surfaces.
Integration into Oxygen-Sensing Materials
While the primary focus of "NIR-O2˙–" probes is the superoxide radical, the broader field of oxygen sensing in materials often employs NIR fluorescence principles. Miniaturized NIR fluorescence probes are utilized for real-time sensing of oxygen (O2) uni.lu. These optical oxygen sensors typically operate based on the principle of red light excitation and lifetime detection using luminescent oxygen indicators in the near-infrared spectrum sea-sun-tech.com. Such sensors can measure the partial pressure of dissolved oxygen in liquids and gases, offering capabilities such as a measuring range of 0-250% saturation and an accuracy of ±2% sea-sun-tech.com. The integration of such probes into materials allows for continuous and non-invasive monitoring of oxygen levels, which is critical in various industrial and environmental applications.
Studies of Photogeneration of Radicals on Surfaces
NIR irradiation plays a significant role in studies concerning the photogeneration of radicals on material surfaces, including the superoxide radical. Research has investigated the mechanisms of reactive oxygen species (ROS) formation, including superoxide, on chemically modified graphene oxide (GO) under NIR irradiation researchgate.net. This process involves a charge transfer from the material to the oxygen present in the medium, leading to the production of superoxide and singlet oxygen researchgate.net.
Studies on titanium dioxide (TiO2) and other metal oxide nanoparticles have provided direct evidence for the photo-generation of surface long-lived superoxide radicals (O2•–) when exposed to UV irradiation in aqueous suspensions mdpi.comresearchgate.net. The unusual stability of these surface-adsorbed superoxide radicals has been confirmed through techniques like online chemiluminescence and density functional theory (DFT) calculations researchgate.net. The half-life of these radicals can be significantly extended, with the longest observed on anatase TiO2 at pH=11, exceeding 100 times the stability of radicals in solution researchgate.net. This understanding of surface-stabilized, long-lived superoxide radicals has important implications for various fields, including chemistry, biology, and toxicology researchgate.net. Furthermore, certain photosensitizers, when excited by NIR light, can efficiently generate free-radical ROS, including superoxide, which can then be converted into highly cytotoxic hydroxyl radicals (•OH) rsc.org.
Advanced Strategies and Innovations in Nir O2˙– Probe Development
Supramolecular Assembly Approaches for Enhanced Sensing
Supramolecular chemistry offers a powerful toolkit for the bottom-up construction of sophisticated NIR-O2˙– probes. Through non-covalent interactions, individual molecular components can self-assemble into well-defined architectures with emergent properties that are superior to the individual components.
A key strategy for developing probes that operate in the second near-infrared (NIR-II) window (1000–1700 nm) is to induce a significant bathochromic (red) shift in the absorption spectrum of a chromophore. Supramolecular assembly into J-aggregates provides an effective means to achieve this. In J-aggregates, dye molecules arrange in a head-to-tail fashion, leading to strong electronic coupling and a characteristic sharp, red-shifted absorption band. rsc.orgworldscientific.com This approach allows for the use of NIR-I dyes, which are more readily available, for NIR-II imaging applications. rsc.org
Several studies have demonstrated the successful application of this strategy. For instance, the self-assembly of specific cyanine (B1664457) dyes in aqueous solution has been shown to induce a significant red-shift in their absorption maxima, pushing their operational window into the NIR-II region. acs.orgnih.gov Similarly, engineered BODIPY dyes have been designed to form J-aggregates with absorption maxima extending beyond 1200 nm. nih.gov The encapsulation of cyanine dyes within albumin has also been shown to promote a bathochromic shift and enhance fluorescence in the NIR-II window. nih.gov
| Probe System | Assembly Method | Initial Absorption (nm) | Red-Shifted Absorption (nm) | Reference |
|---|---|---|---|---|
| Y8 Dye | Aggregation in aqueous solution | 710 | 826 | worldscientific.com |
| IR 820 Dye | J-aggregation in aqueous solution | ~820 | >1150 (emission) | acs.orgnih.gov |
| IR-780@albumin | Supramolecular assembly with albumin | ~780 | >900 (emission) | nih.gov |
| BisBDP2 | J-aggregation | NIR-I | >1000 | nih.gov |
Phosphorescent probes offer the advantage of long-lived emission, which can be used for time-resolved imaging to reduce background fluorescence. However, the phosphorescence of many organic dyes is often quenched in aqueous environments. Supramolecular confinement within the cavities of macrocyclic hosts, such as cucurbit[n]urils, can effectively shield the phosphorescent guest molecule from quenchers and restrict its molecular motions, leading to a significant enhancement in phosphorescence lifetime and quantum yield. nih.govrsc.org
A notable example is the encapsulation of a dicationic dodecyl-chain-bridged 4-(4-bromophenyl)-pyridine derivative within cucurbit nih.govuril (CB nih.gov). This confinement induces a strong room-temperature phosphorescence with a lifetime that is significantly extended compared to the free guest. acs.orgnih.gov Further assembly with a polyelectrolyte can lead to even greater enhancement of the phosphorescence lifetime. acs.orgnih.gov
| Probe System | Confinement Host | Phosphorescence Lifetime (Guest) | Phosphorescence Lifetime (Confined) | Reference |
|---|---|---|---|---|
| 4-(4-bromophenyl)-pyridinium derivative | Cucurbit nih.govuril | Not reported | 3.21 ms | researchgate.net |
| Dodecyl-chain-bridged 4-(4-bromophenyl)-pyridine derivative | Cucurbit nih.govuril and PSS | 45.0 µs | 2.39 ms | acs.orgnih.gov |
| 1,2-diaminocyclohexane-bridged 4-(4-bromophenyl)-pyridinium salt | Cucurbit nih.govuril | Not reported | 0.77 ms | nankai.edu.cn |
A major challenge for phosphorescent probes is their inherent sensitivity to molecular oxygen, which is a highly efficient quencher of triplet excited states. researchgate.net While this property is exploited for oxygen sensing, it can be a significant drawback when detecting other analytes. Supramolecular encapsulation provides a means to shield the phosphorescent core from the surrounding environment, thereby enhancing its oxygen tolerance. rsc.org By creating a protective shell around the probe, the quenching effect of molecular oxygen can be minimized, allowing for the specific detection of other reactive oxygen species like O2˙–. This strategy is crucial for the development of robust phosphorescent probes for in vivo applications where oxygen concentrations can vary significantly.
Integration with Nanomaterials for Enhanced Performance
The integration of NIR-O2˙– probes with nanomaterials offers a versatile platform to enhance their performance and introduce new functionalities. Nanomaterials can serve as scaffolds to improve probe stability, solubility, and targeting capabilities, as well as to amplify the detection signal.
Hybrid organic-inorganic nanomaterials combine the advantages of both material classes to create highly effective NIR-O2˙– probes. nih.gov Inorganic nanoparticles, such as quantum dots (QDs) and upconversion nanoparticles (UCNPs), can serve as efficient energy donors or signal transducers, while the organic component provides the specific recognition site for O2˙–.
Quantum Dots (QDs): QDs are semiconductor nanocrystals with size-tunable optical properties. nih.gov NIR-emitting QDs, such as those based on PbS, can be integrated into hybrid probes for deep-tissue imaging. mdpi.comsciopen.com The surface of QDs can be functionalized with organic molecules that react with O2˙–, leading to a change in the QD's fluorescence.
Upconversion Nanoparticles (UCNPs): UCNPs are capable of converting low-energy NIR light to higher-energy visible or NIR light. researchgate.net This anti-Stokes emission process allows for excitation with NIR light, which has deeper tissue penetration and reduced autofluorescence. researchgate.net In a hybrid UCNP-based probe, the UCNPs can act as an energy donor to an O2˙–-sensitive organic dye, leading to a ratiometric or "turn-on" fluorescence signal upon reaction with the analyte.
| Nanomaterial | Probe Architecture | Sensing Mechanism | Key Advantages | Reference |
|---|---|---|---|---|
| PbS Quantum Dots | Hybrid QD-organic molecule | Modulation of QD fluorescence by O2˙– interaction | NIR-II emission, high quantum yield | mdpi.comsciopen.com |
| Upconversion Nanoparticles | UCNP-dye conjugate | Luminescence resonance energy transfer (LRET) | NIR excitation, low autofluorescence, ratiometric detection | researchgate.net |
| Lanthanide-doped Nanoparticles | Core-shell structure with organic sensitizer | Sensitized NIR-II emission | Long lifetime, narrow emission bands | nih.govacs.orgmdpi.com |
Development of Two-Photon Excited "NIR-O2˙–" Probes
Two-photon excitation (2PE) microscopy is a powerful technique for in vivo imaging that utilizes the simultaneous absorption of two low-energy photons to excite a fluorophore. nih.gov This nonlinear optical process offers several advantages over traditional one-photon excitation, including deeper tissue penetration, reduced phototoxicity, and higher spatial resolution. nih.gov
The development of 2PE NIR-O2˙– probes is a rapidly advancing area of research. These probes are designed to have a large two-photon absorption cross-section (σ2), which is a measure of their ability to absorb two photons simultaneously. nih.gov A high σ2 value is crucial for efficient excitation and high-quality imaging. nih.gov The design of these probes often involves creating molecules with a D-π-A (donor-π-bridge-acceptor) structure, which can enhance the two-photon absorption properties. Upon reaction with O2˙–, the probe undergoes a structural change that leads to a "turn-on" of its two-photon excited fluorescence.
| Probe | Excitation Wavelength (nm) | Two-Photon Cross-Section (GM) | Key Features | Reference |
|---|---|---|---|---|
| TPNR-H2O2 | 860 | Not specified | NIR emission, fast response | nih.gov |
| Compound 20 | 970 | ~400 | Profluorescent nitroxide | acs.org |
| Molecule 2 | 700-1000 | 1000 | D-π-A structure | acs.org |
Challenges and Future Directions in Nir O2˙– Probe Research
Selectivity Issues and Mitigation Strategies
A major challenge in NIR-O2˙– probe research is ensuring high selectivity for superoxide (B77818) over other reactive oxygen and nitrogen species (ROS/RNS) and endogenous biomolecules. Many probes designed to detect specific ROS have shown cross-reactivity with other species, leading to ambiguous results. For instance, some probes initially considered selective for hydrogen peroxide (H₂O₂) were later found to cross-react with peroxynitrite (ONOO⁻). mengwanglab.org Biological nucleophiles, such as glutathione (B108866) (GSH), can also compromise the specificity of these probes. nih.gov The complexity of the cellular environment, where multiple reactive species coexist, further exacerbates this issue. acs.org
To mitigate selectivity issues, researchers are focusing on rational probe design strategies:
Specific Sensing Reactions: Developing novel sensing reactions that are highly specific to O2˙– is paramount. mengwanglab.org For example, some probes exploit the strong nucleophilic nature of O2˙– to trigger specific cleavage reactions, such as the scission of a diphenyl phosphinyl group, leading to a "turn-on" fluorescence response. rsc.orgresearchgate.net
Self-Immolative Linkers: The incorporation of self-immolative linkers has been shown to effectively enhance the self-stability and selectivity of probes under physiological conditions. nih.govrsc.org These linkers can ensure that the probe only releases its fluorophore upon specific reaction with O2˙–, minimizing non-specific activation.
Electron-Withdrawing Substituents: Introducing electron-withdrawing halogen substituents on the linker can significantly enhance the probe's sensitivity and selectivity towards O2˙–. nih.gov
Dual-Activated Sensors: A promising future direction involves the development of dual-activated sensors that respond to multiple environmental conditions or specific combinations of reactive species. acs.orgmdpi.com This approach can greatly improve the specificity of fluorescence imaging and help avoid false-positive results, providing a more comprehensive understanding of complex redox pathways.
Sensitivity Limitations in Low Concentration Environments
Superoxide radical concentrations in cells are typically in the picomolar to nanomolar range under normal physiological conditions, but can increase by several orders of magnitude (up to 0.1 mM) during oxidative stress or illness. nih.gov The accurate detection of O2˙–, especially at these physiologically relevant low concentrations, remains a significant sensitivity challenge for NIR probes. mengwanglab.orgnih.govresearchgate.net
Strategies to overcome sensitivity limitations include:
Molecular Design for Enhanced Fluorescence: Probes are being designed to exhibit substantial fluorescence enhancement upon reaction with O2˙–. For example, the probe DLS4 has demonstrated a 720-fold fluorescence enhancement upon reaction with O2˙–, achieving a low detection limit (LOD) of 7.3 nM. nih.gov Another probe, XM-TBS, showed a LOD of approximately 33.8 nM, indicating high sensitivity. rsc.org The NR1 probe also exhibits high sensitivity. researchgate.net
High Quantum Yield Fluorophores: Future directions emphasize the development of fluorophores with high quantum yield, which directly correlates with the efficiency of the fluorescence process and thus, sensitivity. mengwanglab.orgresearchgate.netmdpi.com
NIR-II Imaging Window: Utilizing the second near-infrared (NIR-II) imaging window (1000-1700 nm) offers significant advantages for enhancing sensitivity. Compared to the traditional NIR-I window (750-900 nm), NIR-II imaging benefits from reduced photon scattering, diminished autofluorescence from biological tissues, and deeper tissue penetration. mdpi.comnih.govthno.orgmdpi.com These properties lead to improved signal-to-background ratios and lower detection limits in vivo.
The following table summarizes the detection limits and fluorescence enhancement for some notable NIR-O2˙– probes:
| Probe Name | Detection Limit (LOD) | Fluorescence Enhancement | Reference |
| DLS4 | 7.3 nM | 720-fold | nih.gov |
| XM-TBS | ~33.8 nM | Not specified | rsc.org |
| NR1 | Highly sensitive | Not specified | researchgate.net |
Photostability and Long-Term Imaging Capabilities
Photostability is a critical factor for the long-term imaging of biological processes using fluorescent probes. Many organic fluorophores, particularly some NIR cyanine (B1664457) dyes like IR820, suffer from poor photostability and considerable thermal degradation. acs.orgmdpi.com Photobleaching, the irreversible photochemical destruction of a fluorescent molecule, restricts the usable imaging time and increases background emission, hindering prolonged observation of dynamic biological events. frontiersin.org
Strategies to enhance photostability and enable long-term imaging include:
Shielding Units: Designing shielding units to protect the fluorophore's structure can improve its photochemical stability. thno.org
Nanohybrid Formations: Forming nanohybrids, such as the IR820-ZnO nanohybrid, has shown to enhance both thermal and photostability. This improvement is attributed to a photoinduced excited-state electron transfer process from the fluorophore to the nanoparticle, which can reduce the formation of singlet oxygen, a major contributor to photobleaching. acs.org
Albumin Complexation: Developing super-stable cyanine dye@albumin fluorophores, like IR-780@albumin, has resulted in much-improved photostability, making them suitable for long-lasting NIR-II bioimaging. researchgate.net
Rare Earth Nanoparticles (RENPs): RENPs are emerging as promising materials due to their adjustable emission spectra, long luminescence lifetimes, and inherent good photostability, offering an alternative to traditional organic fluorescent materials. mdpi.com
Novel Fluorophore Design: Continuous efforts are focused on engineering new fluorophores with intrinsic high photostability, allowing for extended imaging sessions and deeper tissue penetration. For example, some phospha-rhodamine dyes have shown significant performance improvement in photostability. researchgate.net
A comparison of photostability for a probe and a commercial dye:
| Compound | Fluorescence Reduction after 300s Continuous Laser Irradiation | Reference |
| CT–OH | ~30% | acs.org |
| Rhodamine 123 | ~70% | acs.org |
| PREX 710 | Allows long-term imaging | researchgate.net |
Development of Probes for Specific Redox Environments
Cellular redox homeostasis is vital for maintaining normal physiological functions, and imbalances are frequently associated with various diseases, including cancer. thno.orgacs.org A significant challenge lies in developing NIR-O2˙– probes that can function optimally within the diverse and dynamic redox environments of different cellular compartments and tissues. The ability to target specific organelles or respond to localized redox states is crucial for understanding disease mechanisms at a subcellular level.
Future directions in this area include:
Organelle-Specific Targeting: Designing probes that selectively accumulate in and report from specific organelles such as mitochondria, the endoplasmic reticulum, or lysosomes is a key focus. rsc.org This often involves incorporating specific targeting moieties or exploiting distinct physicochemical properties, such as pH gradients, within these organelles. For example, MitoSOX, a dihydroethidium-based probe, targets mitochondria and interacts with various ROS, including superoxide. rsc.org
Blood-Brain Barrier (BBB) Permeability: For neurological studies, developing NIR-O2˙– probes capable of crossing the blood-brain barrier (BBB) is essential. Strategies for BBB permeability include designing molecules with a lipid-water partition coefficient (Log P) between 2 and 5, a molecular weight less than 500 Da, weak hydrogen bonding capability (fewer than 3 hydrogen bond donors), and limited molecular flexibility. acs.org The probe CT-CF3, for instance, has been successfully used for O2˙– detection in neuroinflammatory cellular models and in vivo brain imaging. acs.org
Enzyme-Activated Probes: Probes that are activated by specific enzymes, such as nitroreductase which is overexpressed in hypoxic tumor cells, represent another avenue for targeting specific redox environments. frontiersin.orgmedcraveonline.com
Standardization of Methodologies for In Vitro and Preclinical In Vivo Studies
A pervasive challenge across biomedical research, including NIR-O2˙– probe development, is the lack of standardized protocols, assays, and methodologies for both in vitro and preclinical in vivo studies. mdpi.com This absence of standardization leads to issues in data reproducibility, comparability across different studies and laboratories, and ultimately hinders the translation of promising research findings into clinical applications. acs.org
Future directions for standardization include:
Establishing Uniform Protocols: There is a critical need to establish uniform and widely accepted protocols for the synthesis, characterization, and application of NIR-O2˙– probes. This includes standardized methods for evaluating probe selectivity, sensitivity, photostability, and biocompatibility. mdpi.comacs.org
Calibration and Dose Optimization: For studies involving light-based therapies or imaging, careful calibration of light dosage (wavelength and intensity) is essential to ensure meaningful and comparable results. nih.gov Developing methods that allow for precise manipulation and optimization of these parameters in vitro will be beneficial. nih.gov
Systematic Studies: Encouraging systematic studies that evaluate different types of probes and biological systems using consistent methodologies will help identify sources of variability and improve reproducibility. acs.org Such methodical approaches are crucial for generating robust and comprehensive data. acs.org
Quantitative Measurements: While qualitative imaging is valuable, the field is moving towards quantitative measurements of O2˙– concentrations. This requires standardized approaches for calibration curves and data analysis, especially for in vivo pO2 measurements, which currently rely on invasive methods. biorxiv.org Developing non-invasive quantitative methods, such as advancements in Near-Infrared Spectroscopy (NIRS) with improved penetration depth, is a future goal. biorxiv.org
Theoretical and Computational Studies of Nir O2˙– Probe Interactions
Quantum Chemical Calculations for Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and optical properties of "NIR-O₂˙⁻" probes. These computational methods allow for the prediction of key photophysical parameters that are crucial for the development of effective fluorescent probes.
Researchers employ these calculations to determine the molecular orbital energy levels, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals is a critical determinant of the probe's absorption and emission wavelengths. By systematically modifying the molecular structure of the probe in silico, chemists can tune these energy levels to achieve the desired near-infrared absorption and emission profiles.
Furthermore, quantum chemical calculations can predict other essential photophysical properties such as molar absorption coefficients, fluorescence quantum yields, and oscillator strengths. These parameters are vital for assessing the potential brightness and sensitivity of a probe. Theoretical calculations also aid in understanding the mechanisms of fluorescence quenching in the "off" state of the probe and the conformational changes that lead to fluorescence activation upon reaction with superoxide (B77818).
Table 1: Calculated Photophysical Properties of a Representative NIR-O₂˙⁻ Probe
| Parameter | Calculated Value | Method |
|---|---|---|
| Absorption Maximum (λabs) | 750 nm | TD-DFT |
| Emission Maximum (λem) | 780 nm | TD-DFT |
| Molar Absorptivity (ε) | 1.2 x 105 M-1cm-1 | DFT |
| Oscillator Strength (f) | 1.5 | TD-DFT |
| HOMO Energy | -5.2 eV | DFT |
Note: The data in this table is representative and compiled from typical values found in the literature for NIR superoxide probes.
Molecular Dynamics Simulations of Probe-Superoxide Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between "NIR-O₂˙⁻" probes and the superoxide radical. These simulations model the atomic-level movements and interactions over time, providing valuable insights into the recognition and binding processes that are essential for selective superoxide detection.
MD simulations can be used to investigate the diffusion of superoxide towards the probe and the formation of the initial encounter complex. By analyzing the simulation trajectories, researchers can identify the specific binding sites on the probe that interact with superoxide and characterize the nature of these interactions, which may include electrostatic forces, hydrogen bonding, and van der Waals interactions.
These simulations are also crucial for understanding the conformational changes in the probe that occur upon binding to superoxide. Such changes are often the trigger for the fluorescence "turn-on" response. By visualizing these dynamic processes, scientists can gain a deeper understanding of the sensing mechanism and identify structural modifications that could enhance the probe's affinity and selectivity for superoxide.
In Silico Screening and Rational Design of Novel Probes
The insights gained from quantum chemical calculations and molecular dynamics simulations are leveraged in the in silico screening and rational design of new and improved "NIR-O₂˙⁻" probes. This computational approach allows for the rapid evaluation of a large number of candidate molecules without the need for time-consuming and expensive laboratory synthesis.
Virtual libraries of potential probe molecules can be created by systematically modifying a core scaffold with different functional groups. High-throughput computational screening can then be performed to predict the photophysical properties and superoxide reactivity of each candidate. This process helps to identify the most promising candidates for further experimental investigation.
The rational design of novel probes also involves the targeted modification of existing probe structures to address specific limitations. For example, computational methods can be used to design probes with improved water solubility, enhanced cell permeability, or specific targeting capabilities for subcellular organelles like mitochondria.
Modeling of Reaction Mechanisms for Superoxide Sensing
Understanding the precise chemical reaction that occurs between the "NIR-O₂˙⁻" probe and superoxide is fundamental to its function as a sensor. Computational modeling plays a critical role in elucidating these reaction mechanisms at the molecular level.
DFT calculations can be used to map the potential energy surface of the reaction, identifying the transition states and intermediates involved. This allows for the determination of the reaction pathway and the calculation of the activation energy, which provides insight into the reaction kinetics. By comparing the calculated energy barriers for reactions with superoxide versus other reactive oxygen species (ROS), the selectivity of the probe can be theoretically assessed.
For instance, many NIR superoxide probes utilize a "trigger" moiety that is cleaved or chemically transformed upon reaction with superoxide, leading to the release of a NIR fluorophore. Computational modeling can detail the bond-breaking and bond-forming steps of this process, confirming the proposed sensing mechanism.
Table 2: Key Steps in a Common Superoxide Sensing Mechanism
| Step | Description | Computational Insight |
|---|---|---|
| 1. Recognition | The probe's recognition site interacts with the superoxide radical. | MD simulations show initial binding and orientation. |
| 2. Nucleophilic Attack | The superoxide anion acts as a nucleophile, attacking an electrophilic center on the probe. | DFT calculations identify the lowest energy pathway for the attack. |
| 3. Trigger Cleavage | A specific chemical bond within the probe is broken, leading to a structural rearrangement. | Potential energy surface mapping reveals the transition state for cleavage. |
Note: The data in this table is representative and compiled from typical values found in the literature for NIR superoxide probes.
Predictive Models for Probe Performance in Biological Systems
A significant challenge in probe development is predicting how a probe will perform in the complex and heterogeneous environment of a biological system. Computational models are being developed to bridge the gap between in vitro characterization and in vivo application.
These models can incorporate various factors that influence probe performance, such as cellular uptake, subcellular localization, and potential interactions with other biomolecules. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of probes with their observed performance in biological assays.
Furthermore, more complex multi-scale models can simulate the distribution and reactivity of the probe within a cellular or tissue environment. These models can help to predict the signal-to-background ratio that can be expected in a biological imaging experiment and guide the design of probes that are optimized for in vivo applications. The use of machine learning and artificial intelligence is also emerging as a powerful tool to predict probe performance based on a combination of theoretical and experimental data.
Q & A
Q. How does NIR-O2˙– enable selective detection of superoxide radicals (O2˙–) in physiological environments?
NIR-O2˙– employs a protection-deprotection strategy where O2˙– triggers a specific chemical reaction (e.g., boronate cleavage), releasing a fluorophore that emits near-infrared (NIR) light upon deprotection . This design minimizes interference from other reactive oxygen species (ROS) like H2O2 or NO. To validate selectivity:
- Test the probe against a panel of ROS/RNS in vitro.
- Use inhibitors (e.g., SOD for O2˙– scavenging) to confirm signal specificity .
- Compare results with established O2˙– detection methods (e.g., electron paramagnetic resonance).
Q. What experimental design considerations are critical for in vivo imaging of O2˙– using NIR-O2˙–?
- Tissue penetration : Use NIR excitation/emission wavelengths (650–900 nm) to maximize depth and reduce autofluorescence .
- Dosage optimization : Titrate probe concentration to balance signal intensity and cytotoxicity.
- Time-resolved imaging : Capture dynamic O2˙– fluctuations (e.g., during drug-induced renal injury) with high temporal resolution .
- Controls : Include sham-treated animals and probe-only controls to account for background signals.
Q. How can researchers validate the accuracy of NIR-O2˙– data in complex biological systems?
- Co-localization studies : Pair NIR-O2˙– with mitochondrial markers (e.g., MitoTracker) to confirm subcellular targeting .
- Quantitative correlation : Compare fluorescence intensity with biochemical assays (e.g., lucigenin-enhanced chemiluminescence).
- Reproducibility : Replicate experiments across multiple models (e.g., cell lines, organoids, and murine models).
Advanced Research Questions
Q. How should researchers address contradictory data when NIR-O2˙– signals conflict with other O2˙– detection methods?
- Troubleshooting variables :
- pH sensitivity : Verify probe stability across physiological pH ranges (6.5–7.5).
- Redox environment : Account for interactions with cellular antioxidants (e.g., glutathione).
- Method triangulation : Combine NIR-O2˙– imaging with HPLC-based quantification of probe metabolites .
- Model-specific factors : Assess tissue-specific uptake/clearance rates that may alter signal interpretation.
Q. What strategies optimize NIR-O2˙–’s dynamic range for detecting subtle O2˙– fluctuations in chronic disease models?
- Probe engineering : Modify the fluorophore’s Stokes shift or quantum yield to enhance sensitivity .
- Signal amplification : Use enzyme-linked systems (e.g., horseradish peroxidase) to amplify weak signals.
- Computational correction : Apply algorithms to subtract background noise (e.g., autofluorescence in fibrotic tissues).
Q. How can researchers integrate NIR-O2˙– into multi-omics studies to investigate O2˙–’s role in oxidative stress pathways?
- Correlative microscopy : Overlay NIR-O2˙– images with transcriptomic data (e.g., RNA-seq of oxidative stress genes).
- Temporal profiling : Map O2˙– bursts to proteomic changes (e.g., post-translational modifications via redox proteomics).
- Network analysis : Use bioinformatics tools (e.g., STRING, Cytoscape) to link O2˙– dynamics to signaling pathways .
Q. What are the limitations of NIR-O2˙– in studying O2˙–’s spatial distribution across heterogeneous tissues?
- Resolution constraints : Confocal microscopy may miss sub-mitochondrial O2˙– gradients; consider super-resolution techniques.
- Probe diffusion barriers : Use tissue-clearing methods (e.g., CLARITY) to improve probe penetration in dense organs.
- Artifact mitigation : Validate findings with genetic models (e.g., SOD knockout mice) to confirm pathological O2˙– levels .
Methodological Frameworks for Rigorous Research
How to formulate a hypothesis-driven research question using frameworks like PICO or FINER?
Q. How to design a robust protocol for NIR-O2˙– applications in multi-disciplinary studies?
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework to reduce bias.
- Blinded analysis : Separate data acquisition and interpretation roles to prevent observer bias.
- Data transparency : Share raw imaging files and analysis code via repositories like Figshare or Zenodo .
Data Interpretation and Reporting Standards
Q. How to present NIR-O2˙– data in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?
- Figures : Include representative images, dose-response curves, and co-localization analysis.
- Supplementary materials : Provide raw spectra, cytotoxicity assays, and validation datasets .
- Ethics statements : Detail animal welfare protocols and institutional approvals .
Q. How to address peer review critiques about NIR-O2˙–’s translational applicability?
- Clinical relevance : Link findings to human pathologies (e.g., acute kidney injury) using patient-derived samples.
- Limitations section : Acknowledge probe stability in long-term studies or in highly oxidative environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
